

Spectral Data of 1-Ethyl-2,4,5-trimethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethyl-2,4,5-trimethylbenzene

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This guide provides a comprehensive overview of the spectral data for **1-Ethyl-2,4,5-trimethylbenzene** (CAS No: 17851-27-3), a substituted aromatic hydrocarbon.[1][2][3][4][5][6] [7] The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the structural elucidation and characterization of this compound.

Molecular Structure and Properties

- IUPAC Name: 1-Ethyl-2,4,5-trimethylbenzene[4]
- Molecular Formula: C11H16[1][2][5][6][7]
- Molecular Weight: 148.24 g/mol [1][2][3][4][5][6][7]
- Synonyms: 5-Ethyl-1,2,4-trimethylbenzene, 1,2,4-Trimethyl-5-ethylbenzene[1][2][5][6][7]

Spectral Data Summary

The following sections present the key spectral data for **1-Ethyl-2,4,5-trimethylbenzene**, organized for clarity and comparative analysis.

Mass Spectrometry

The electron ionization (EI) mass spectrum of **1-Ethyl-2,4,5-trimethylbenzene** is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.



[5]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
148	35	[M] ⁺ (Molecular Ion)
133	100	[M-CH ₃] ⁺ (Base Peak)
119	20	[M-C ₂ H ₅] ⁺
105	25	[C ₈ H ₉] ⁺
91	15	[C7H7]+ (Tropylium ion)
Data sourced from NIST Mass Spectrometry Data Center.[1]	5	

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The data presented here is based on typical chemical shifts for similar structural motifs.[3]



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~6.95	Singlet	1H	Aromatic H (at C3)
~6.88	Singlet	1H	Aromatic H (at C6)
~2.58	Quartet	2H	-CH ₂ - (Ethyl group)
~2.28	Singlet	3H	-CH₃ (at C2)
~2.22	Singlet	3H	-CH₃ (at C4)
~2.17	Singlet	3H	-CH₃ (at C5)
~1.22	Triplet	3H	-CH₃ (Ethyl group)

Predictive data based

on characteristic

chemical shifts for

substituted benzenes.

[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The following data is predicted based on established substituent effects on the benzene ring.



Chemical Shift (δ) (ppm)	Assignment
~135.8	Aromatic C (C1 - Ethyl)
~134.5	Aromatic C (C2 - Methyl)
~133.2	Aromatic C (C4 - Methyl)
~132.9	Aromatic C (C5 - Methyl)
~130.5	Aromatic C (C3)
~128.7	Aromatic C (C6)
~25.6	-CH ₂ - (Ethyl group)
~19.3	-CH₃ (at C2)
~19.0	-CH₃ (at C4)
~15.8	-CH₃ (at C5)
~15.5	-CH₃ (Ethyl group)
This is a predicted spectrum; actual experimental values may vary.	

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups through their characteristic vibrational frequencies.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3040-3010	Medium	Aromatic C-H Stretch
~2965-2850	Strong	Aliphatic C-H Stretch (Ethyl & Methyl)
~1615, 1500	Medium-Strong	Aromatic C=C Ring Stretch
~1460	Medium	CH₂/CH₃ Bending
~870	Strong	C-H Out-of-plane Bending (1,2,4,5-tetrasubstituted)
Expected absorption bands based on the functional groups present.		

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: A dilute solution of **1-Ethyl-2,4,5-trimethylbenzene** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.
- Ionization: The gaseous sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV.[8][9] This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).[8][9]
- Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of smaller, characteristic ions.[9]
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10]



 Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 1-Ethyl-2,4,5-trimethylbenzene is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called "shimming" to achieve high resolution.[12]
- ¹H NMR Acquisition: A standard one-pulse experiment is performed. A short radiofrequency (RF) pulse excites the protons, and the resulting free induction decay (FID) is recorded. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.[13] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans are accumulated to achieve an adequate signal-to-noise ratio.[13]
- Data Processing: The recorded FIDs for both ¹H and ¹³C are subjected to a Fourier transform to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

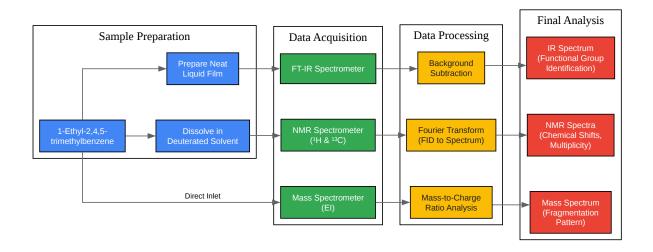
- Sample Preparation: As 1-Ethyl-2,4,5-trimethylbenzene is a liquid at room temperature, a
 thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl
 or KBr).[1]
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.
 This is necessary to subtract the absorbance of the plates and any atmospheric CO₂ and water vapor.



- Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder.[1]
- Data Acquisition: An infrared beam is passed through the sample. The interferometer modulates the IR radiation, and the detector records the resulting interferogram. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is then automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis for the spectroscopic techniques described.



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Caption: Workflow for the spectroscopic analysis of **1-Ethyl-2,4,5-trimethylbenzene**.



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